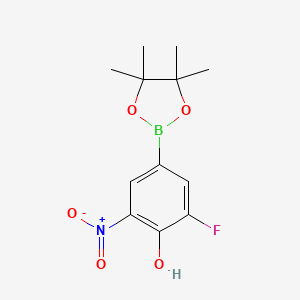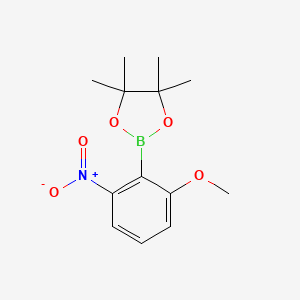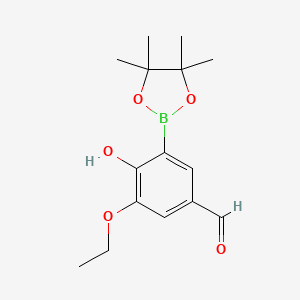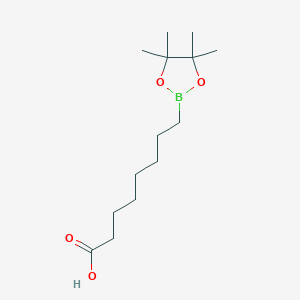
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid is a boronic acid derivative characterized by its unique structure, which includes a boronic ester group attached to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid typically involves the reaction of octanoic acid with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require heating to facilitate the formation of the boronic ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can be used to convert the boronic ester to boronic acids.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Boronic Acids: Resulting from oxidation reactions.
Borates: Formed through further oxidation or complexation with other ligands.
Substituted Derivatives: Resulting from substitution reactions with different nucleophiles or electrophiles.
Scientific Research Applications
Chemistry: In organic synthesis, 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid is used as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other organic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and drug discovery. Its boronic acid moiety can interact with various biological targets, making it a valuable tool in medicinal chemistry.
Medicine: this compound may be explored for its therapeutic potential. Its ability to form stable complexes with biological molecules can be harnessed to develop new drugs or diagnostic agents.
Industry: In materials science, the compound can be used to create novel materials with unique properties. Its boronic ester group can be incorporated into polymers or coatings to enhance their functionality.
Mechanism of Action
The mechanism by which 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors through its boronic acid moiety, leading to inhibition or modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The boronic acid group can bind to enzyme active sites, potentially inhibiting their activity.
Receptors: The compound may interact with cell surface receptors, influencing signaling pathways.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids, such as phenylboronic acid and benzylboronic acid, share similar reactivity and applications.
Boronic Esters: Compounds like pinacolboronic acid and bis(pinacolato)diboron are structurally related and used in similar reactions.
Uniqueness: 8-(Tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid is unique due to its long alkyl chain, which differentiates it from smaller boronic acids and esters
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO4/c1-13(2)14(3,4)19-15(18-13)11-9-7-5-6-8-10-12(16)17/h5-11H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHAELXJDVVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7955177.png)
![(2E)-3-[3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7955184.png)
![(2E)-3-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7955190.png)
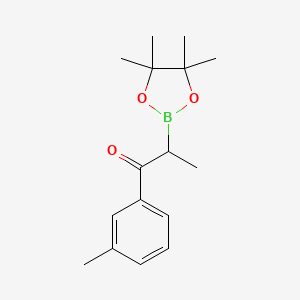
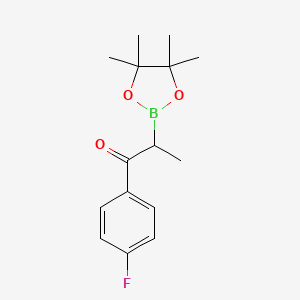
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzaldehyde](/img/structure/B7955213.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine](/img/structure/B7955224.png)
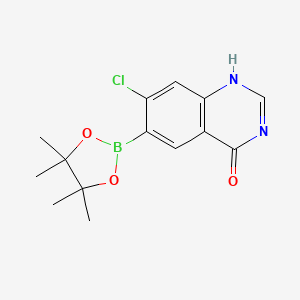
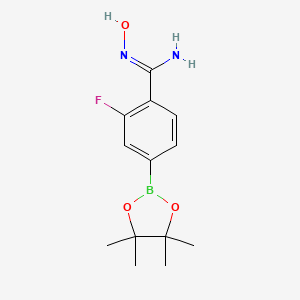
![tert-Butyl N-{2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}carbamate](/img/structure/B7955246.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B7955254.png)
